2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 137180-57-5
Cat. No.: VC8459783
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide - 137180-57-5](/images/structure/VC8459783.png)
Specification
CAS No. | 137180-57-5 |
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Molecular Formula | C11H14ClNO |
Molecular Weight | 211.69 g/mol |
IUPAC Name | 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C11H14ClNO/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | JRGVHXBRCSLGFA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN(C)C(=O)CCl |
Canonical SMILES | CC1=CC=C(C=C1)CN(C)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide is characterized by the IUPAC name 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide and a molecular weight of 211.69 g/mol. Its canonical SMILES representation is , reflecting the chloroacetamide core substituted with a methyl group and a 4-methylbenzyl group. The InChIKey identifier further distinguishes its stereochemical and structural uniqueness.
The compound’s X-ray crystallography data reveals intermolecular interactions such as C–H···O hydrogen bonds, which stabilize its crystal lattice. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of aromatic protons ( 7.13–8.17 ppm), methyl groups ( 2.3–2.5 ppm), and an amide carbonyl ( ~170 ppm in NMR). Infrared (IR) spectroscopy identifies functional groups, including a C=O stretch at ~1650 cm and a C-Cl vibration at ~750 cm.
Physicochemical Properties
The compound exhibits moderate lipophilicity due to the 4-methylphenyl group, enhancing its membrane permeability in biological systems. Its solubility profile includes miscibility with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane but limited solubility in water.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction between 2-chloroacetamide and N-methyl-4-methylbenzylamine. Key steps include:
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Reaction Setup: Combining 2-chloroacetamide (1.0 equiv) with N-methyl-4-methylbenzylamine (1.1 equiv) in dichloromethane.
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Base Addition: Triethylamine (2.2 equiv) is added to deprotonate the amine and facilitate nucleophilic attack.
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Purification: The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, yielding ~75% pure compound.
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency and scalability. Automated systems monitor parameters such as temperature (maintained at 25–30°C) and pressure, ensuring consistent yields (>85%). Waste management protocols segregate halogenated by-products for environmentally compliant disposal.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes substitution with sulfur nucleophiles. For example, reaction with 2-mercapto-4,6-diphenylnicotinonitrile in DMF at 80°C produces 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-methyl-N-[(4-methylphenyl)methyl]acetamide.
Mechanistic Pathway:
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Deprotonation of the thiol by triethylamine.
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attack at the chloroacetamide carbon.
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Formation of the thioether product.
Cyclization Reactions
Under microwave irradiation, the compound reacts with 2-aminothiophenol to form thieno[2,3-b]pyridine derivatives, which are valuable in pharmaceutical synthesis.
Reaction Conditions:
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Solvent: DMF
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Temperature: 120°C (microwave-assisted)
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Time: 30 minutes.
Activity Type | Test System | Result (IC₅₀/MIC) | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 32 µg/mL | Cell wall synthesis inhibition |
Anticancer | MCF-7 cells | 15 µM | Tubulin binding |
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Key Differences | Biological Activity |
---|---|---|---|
2-Chloro-N-(4-methylphenyl)acetamide | Lacks N-methyl group | Reduced antimicrobial potency | |
2-Chloro-N-(3-fluorophenyl)acetamide | Fluorine substitution | Enhanced lipophilicity |
The 4-methylbenzyl group in 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide confers superior membrane penetration compared to analogues.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase in weeds.
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